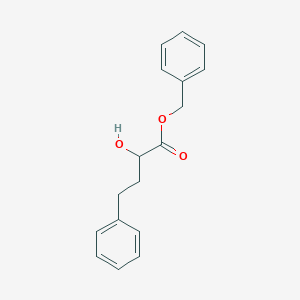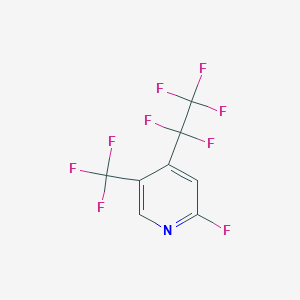
2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of multiple fluorine atoms, which impart unique physical, chemical, and biological properties. The strong electron-withdrawing nature of the fluorine atoms makes this compound less reactive compared to its non-fluorinated counterparts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where pentafluoropyridine reacts with appropriate nucleophiles under controlled conditions . Another method involves the use of fluorinating agents such as F2/N2 in the presence of strong acids to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced fluorination techniques are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where nucleophiles replace fluorine atoms in the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as the aerobic oxidative coupling of xylene catalyzed by palladium.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide and other nucleophiles are commonly used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Coupling Reactions: Palladium catalysts and appropriate ligands are used for regioselective coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azido-substituted pyridines .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it less reactive and more stable compared to other fluorinated pyridines .
Eigenschaften
Molekularformel |
C8H2F9N |
|---|---|
Molekulargewicht |
283.09 g/mol |
IUPAC-Name |
2-fluoro-4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H2F9N/c9-5-1-3(6(10,11)8(15,16)17)4(2-18-5)7(12,13)14/h1-2H |
InChI-Schlüssel |
NCGKVCVEGDDHEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B11758411.png)
![5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758422.png)
![2,4,7-Trichloropyrido[4,3-d]pyrimidine](/img/structure/B11758436.png)
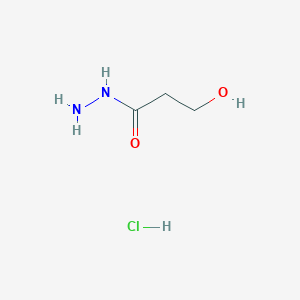

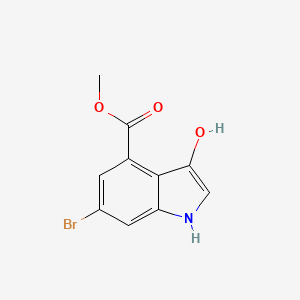
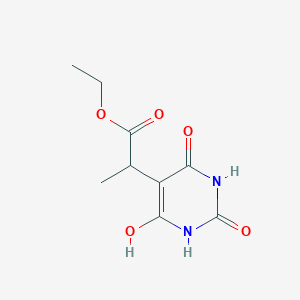
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
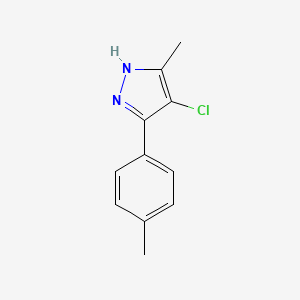
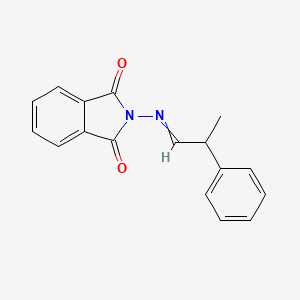
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
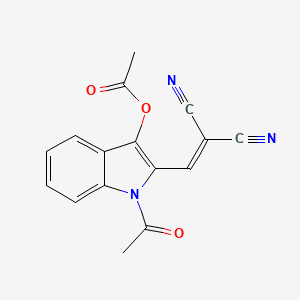
![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)
